
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with a sulfonyl chloride functional group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, leading to the formation of the triazole ring. The methoxyphenyl group is introduced through the use of a suitable alkyne precursor. The sulfonyl chloride group is then added via sulfonation reactions using chlorosulfonic acid or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper(I) ions
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily based on its ability to interact with biological targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Comparison: 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct biological activities and chemical behavior, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H8ClN3O3S |
|---|---|
Molekulargewicht |
273.70 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-8-4-2-3-7(5-8)13-6-9(11-12-13)17(10,14)15/h2-6H,1H3 |
InChI-Schlüssel |
JLPSULMYKXZWPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


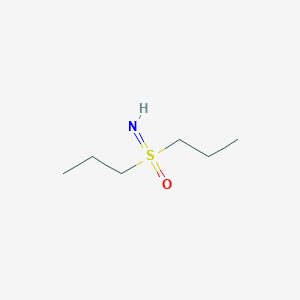
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)

![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
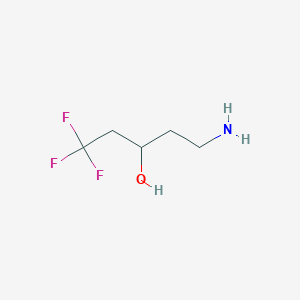
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
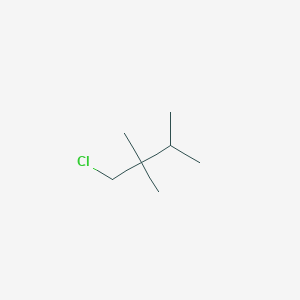

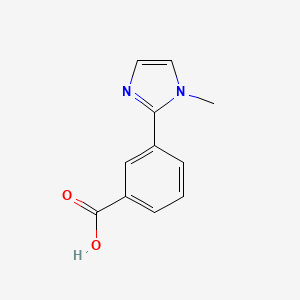
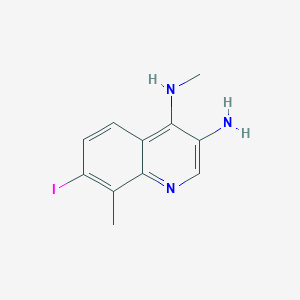
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
